Physicochemical Profiling and Synthetic Methodologies of p-Toluidine, alpha-(p-tolylthio)-
Physicochemical Profiling and Synthetic Methodologies of p-Toluidine, alpha-(p-tolylthio)-
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 54306-13-7 | IUPAC: 4-[(4-methylphenyl)sulfanylmethyl]aniline
Executive Summary & Molecular Architecture
p-Toluidine, alpha-(p-tolylthio)- , commonly referred to in medicinal chemistry as 4-[(4-methylphenyl)sulfanylmethyl]aniline, is a versatile bi-aryl thioether building block. Structurally, it consists of an aniline core linked via a methylene bridge to a p-tolylthioether moiety. This unique architecture presents a highly lipophilic scaffold with a localized basic center (the primary amine) and a metabolically reactive sulfur bridge.
Understanding the physicochemical behavior of this molecule is critical for its application in drug discovery, particularly when utilized as a precursor for kinase inhibitors or targeted covalent modifiers where the thioether linkage can be exploited for structural flexibility or targeted oxidation.
Physicochemical Profiling
The physical and chemical properties of a compound dictate its behavior in both synthetic workflows and biological systems. The methylene bridge in this molecule plays a crucial causal role: it sterically and electronically insulates the aniline ring from the inductive electron-withdrawing effects of the sulfur atom. Consequently, the primary amine retains a pKa closely resembling that of standard p-toluidine (pKa ~4.9), rather than being significantly depressed .
Quantitative Data Summary
| Property | Value | Method / Implication |
| Molecular Formula | C₁₄H₁₅NS | Exact Mass: 229.0925 g/mol |
| Molecular Weight | 229.34 g/mol | Optimal for fragment-based drug design |
| LogP (Predicted) | ~3.6 | High lipophilicity; drives passive membrane permeability |
| pKa (Primary Amine) | ~4.9 | Weak base; ionized only in highly acidic environments (e.g., gastric fluid) |
| TPSA | 51.3 Ų | Excellent for oral bioavailability (< 140 Ų) |
| H-Bond Donors | 1 (-NH₂) | Facilitates target binding via hydrogen bonding |
| H-Bond Acceptors | 2 (N, S) | Participates in weak dipole interactions |
| Solubility (Intrinsic) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO, DMF) |
Rational Synthesis & Purification Strategy
Synthesizing thioether-linked anilines requires careful chemoselective planning. A common pitfall in this workflow is attempting to reduce a nitro-precursor using standard Palladium on Carbon (Pd/C) catalytic hydrogenation. Causality Check: The lone pairs on the thioether sulfur strongly coordinate to the palladium surface, leading to severe catalyst poisoning and reaction failure . Therefore, a metal-mediated Béchamp reduction (Fe/NH₄Cl) is strictly required to ensure high yields.
Figure 1: Rational synthesis workflow avoiding transition-metal catalyst poisoning.
Step-by-Step Methodology: Synthesis of CAS 54306-13-7
Phase 1: S-Alkylation (Thioether Formation)
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Reagent Preparation: In a flame-dried round-bottom flask, dissolve 4-nitrobenzyl bromide (1.0 eq, 10 mmol) and 4-methylbenzenethiol (1.1 eq, 11 mmol) in 30 mL of anhydrous DMF.
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Mechanism: K₂CO₃ deprotonates the thiol (pKa ~6.5) to generate a highly nucleophilic thiolate anion, driving the rapid Sₙ2 substitution while preventing side reactions.
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Reaction Execution: Stir the mixture at 80°C for 4 hours under a nitrogen atmosphere. Monitor progression via TLC (Hexane:EtOAc 8:2).
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Workup: Pour the mixture into 150 mL of crushed ice/water. The intermediate (4-[(4-methylphenyl)sulfanylmethyl]nitrobenzene) will precipitate. Filter, wash with cold water, and dry under a vacuum.
Phase 2: Chemoselective Nitro Reduction
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Reagent Preparation: Dissolve the nitro intermediate in a 4:1 mixture of Ethanol/Water (50 mL).
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Reduction Setup: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Mechanism: This provides a mild, chemoselective reduction environment that safely reduces the nitro group to an amine without cleaving the C-S bond or suffering from sulfur-induced catalyst poisoning.
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Reaction Execution: Reflux the suspension at 90°C for 6 hours.
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Workup & Purification: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and evaporate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure product.
Analytical Characterization & Validation Workflows
To ensure the integrity of the synthesized compound, a self-validating analytical protocol must be employed.
Step-by-Step Methodology: LC-MS & NMR Validation
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Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.
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LC-MS Analysis: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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Validation Check: The primary amine will readily protonate in the acidic mobile phase. Look for the distinct [M+H]⁺ peak at m/z 230.1 .
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¹H NMR (400 MHz, CDCl₃) Analysis:
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Validation Check: Confirm the presence of the methylene bridge at ~3.9 ppm (s, 2H) . The aniline amine protons should appear as a broad singlet at ~3.6 ppm (br s, 2H) , and the terminal methyl group at ~2.3 ppm (s, 3H) . The integration of the aromatic region (6.5–7.2 ppm) must equal 8 protons.
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ADME & Pharmacological Implications
When incorporating p-Toluidine, alpha-(p-tolylthio)- into a drug discovery pipeline, its structural motifs directly dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile .
The high LogP (~3.6) ensures excellent passive membrane permeability, making it suitable for intracellular targets. However, this comes at the cost of intrinsic aqueous solubility. Furthermore, the thioether linkage acts as a known metabolic liability; in vivo, hepatic Cytochrome P450 enzymes (particularly CYP3A4) will rapidly oxidize the sulfur to a sulfoxide, and eventually a sulfone. This S-oxidation alters the geometry and polarity of the molecule, which must be accounted for during lead optimization.
Figure 2: Impact of structural motifs on ADME and physicochemical behavior.
